Boc-D-赖氨酸(Boc)-OH DCHA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

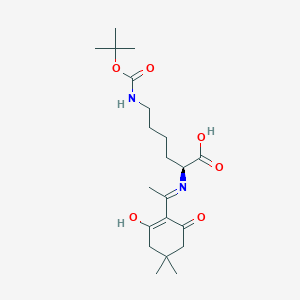

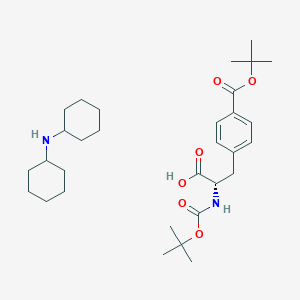

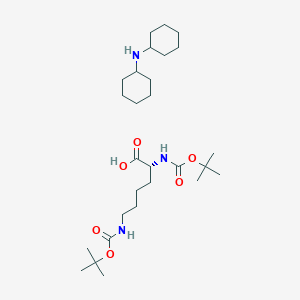

Boc-D-Lys(Boc)-OH DCHA, also known as Boc-D-Lys-OH, is a synthetic amino acid derivative that has been widely used in the synthesis of peptides and peptidomimetics. It is an important building block used in the preparation of peptides, peptidomimetics, and other bioactive molecules. Boc-D-Lys-OH is a versatile molecule that can be used for a variety of applications, such as in drug discovery and development, as well as in the synthesis of peptides and peptidomimetics.

科学研究应用

抗菌肽 (AMP) 合成

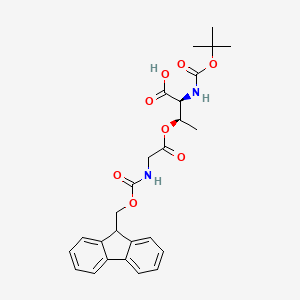

Boc-D-赖氨酸(Boc)-OH DCHA 用于合成抗菌肽 (AMP)。 这些肽被认为是对抗抗菌素耐药性危机的有效工具 {svg_1}. 然而,AMP 的高毒性和高成本阻碍了其进一步发展 {svg_2}. 利用 this compound,制备了一系列具有优异抗菌活性和改善生物相容性的星形聚 (L-赖氨酸) (PLL) 均聚物和共聚物 {svg_3}.

星形阳离子多肽的合成

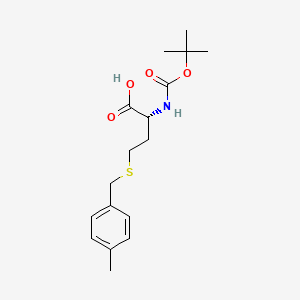

该化合物用于合成具有改善生物相容性的星形阳离子多肽 {svg_4}. 胺封端聚酰胺胺树枝状大分子 (Gx-PAMAM) 介导的 this compound 开环聚合 (ROP) 能够在 50 分钟内制备具有 400 个残基的星形 PLL 均聚物和共聚物 {svg_5}.

生物膜破坏

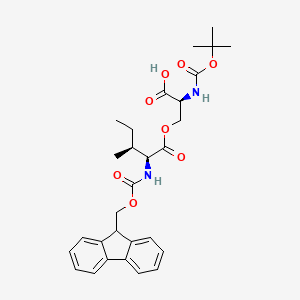

This compound 用于合成基于赖氨酸的小分子,这些小分子可以破坏生物膜并杀死积极生长的浮游细菌和非分裂的静止期细菌 {svg_6}.

N,Nʹ-二 Boc-L/D 赖氨酸的合成

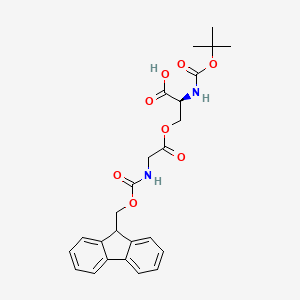

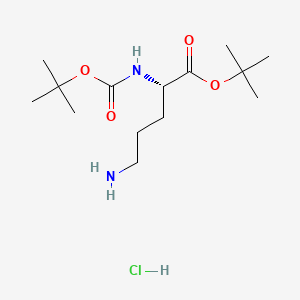

This compound 用于合成 N,Nʹ-二 Boc-L/D 赖氨酸 {svg_7}. 该化合物是通过将 L/D 赖氨酸溶解在 0 ºC 的水中,向反应混合物中加入 NaHCO3,然后加入四氢呋喃 (THF) 中的二叔丁基焦碳酸酯 (Boc2O) 合成的 {svg_8}.

N-叔丁氧羰基 (N-Boc) 基团的脱保护

This compound 用于从结构多样的化合物集中选择性脱保护 N-Boc 基团的温和方法 {svg_9}. 反应在室温条件下进行 1-4 小时,产率高达 90% {svg_10}.

作用机制

Target of Action

Boc-D-Lys(Boc)-OH DCHA, also known as Boc-D-Lys(Boc)-OH.DCHA, is a derivative of the amino acid Lysine. It’s primarily used in the synthesis of polypeptides and proteins. The primary targets of this compound are the amino groups in these larger molecules .

Mode of Action

The compound acts as a protecting group for the amino groups during the synthesis of polypeptides and proteins. The Boc (tert-butyloxycarbonyl) group in the compound provides protection to the amino groups from unwanted reactions during the synthesis process .

Biochemical Pathways

The compound plays a crucial role in the synthesis of polypeptides and proteins. It is involved in the ring-opening polymerization (ROP) process, where it helps in the formation of star poly(L-lysine) (PLL) homo- and copolymers . These polymers have shown excellent antimicrobial activity and improved biocompatibility .

Result of Action

The primary result of the action of Boc-D-Lys(Boc)-OH DCHA is the successful synthesis of polypeptides and proteins with the desired properties. In particular, the star PLL homo- and copolymers synthesized using this compound have shown low minimum inhibitory concentration against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

属性

IUPAC Name |

(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLHJTYAMCGERD-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204190-67-0 |

Source

|

| Record name | D-Lysine, N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204190-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。